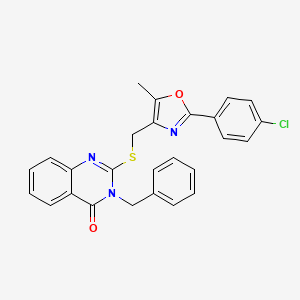
3-benzyl-2-(((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)quinazolin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-benzyl-2-(((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C26H20ClN3O2S and its molecular weight is 473.98. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
3-benzyl-2-(((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)quinazolin-4(3H)-one is a compound that has garnered interest for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article synthesizes information on its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The compound belongs to the quinazoline family, known for their diverse biological activities. The structural formula can be represented as follows:
This compound features a quinazolinone core, which is often associated with various pharmacological effects, including anticancer and antimicrobial activities.
Anticancer Activity
Recent studies have indicated that quinazoline derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown potent inhibitory effects on cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The IC50 values for these compounds were reported to be around 2.09 μM against MCF-7 cells and 2.08 μM against HepG2 cells .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Research indicates that quinazoline derivatives possess significant antibacterial and antifungal activities. One study reported that related compounds had minimum inhibitory concentration (MIC) values as low as 1.95 μg/mL against Staphylococcus aureus and 3.90 μg/mL against Candida albicans, Aspergillus niger, and Rhizopus nigricans .
The mechanisms through which these compounds exert their biological effects are varied:
- Inhibition of Enzymatic Pathways : Quinazoline derivatives often act by inhibiting specific enzymes involved in tumor growth and proliferation.
- Receptor Modulation : Some studies have shown that these compounds can act as selective agonists for peroxisome proliferator-activated receptors (PPARs), which play critical roles in metabolic regulation and inflammation .
Table 1: Biological Activity Summary of Related Quinazoline Compounds
| Compound Name | Activity Type | Target Cell Line | IC50 (μM) | MIC (μg/mL) |
|---|---|---|---|---|
| Compound A | Anticancer | MCF-7 | 2.09 | - |
| Compound B | Anticancer | HepG2 | 2.08 | - |
| Compound C | Antibacterial | Staphylococcus aureus | - | 1.95 |
| Compound D | Antifungal | Candida albicans | - | 3.90 |
Case Study 1: Anticancer Efficacy
In a recent preclinical trial, a series of quinazoline derivatives, including those structurally similar to our compound of interest, were tested for their efficacy against various cancer cell lines. The results demonstrated that these compounds could significantly reduce cell viability at low concentrations, indicating their potential as effective chemotherapeutic agents.
Case Study 2: Antimicrobial Screening
Another study focused on the antimicrobial properties of quinazoline derivatives revealed promising results in vitro against a range of bacterial and fungal pathogens. The study highlighted the importance of structural modifications in enhancing the potency of these compounds.
Propiedades
IUPAC Name |
3-benzyl-2-[[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20ClN3O2S/c1-17-23(28-24(32-17)19-11-13-20(27)14-12-19)16-33-26-29-22-10-6-5-9-21(22)25(31)30(26)15-18-7-3-2-4-8-18/h2-14H,15-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGBUHTSUTXMVFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=C(C=C2)Cl)CSC3=NC4=CC=CC=C4C(=O)N3CC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














